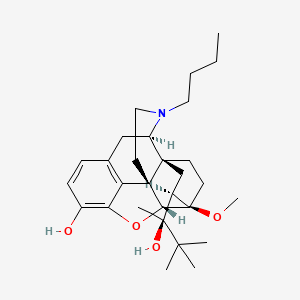
N-(3-N-Butyl)norbuprenorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-N-Butyl)norbuprenorphine is a derivative of norbuprenorphine, which is a major active metabolite of the opioid modulator buprenorphine. This compound is known for its interaction with various opioid receptors and is used in scientific research for its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-N-Butyl)norbuprenorphine involves the N-alkylation of norbuprenorphine with butyl halides under basic conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-N-Butyl)norbuprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various N-alkyl derivatives.
Scientific Research Applications
N-(3-N-Butyl)norbuprenorphine is used extensively in scientific research due to its interaction with opioid receptors. It is employed in:
Chemistry: As a reagent in the stabilization of buprenorphine.
Biology: Studying the effects on opioid receptors.
Medicine: Researching potential therapeutic applications for pain management and opioid addiction treatment.
Mechanism of Action
N-(3-N-Butyl)norbuprenorphine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a partial agonist at the μ-opioid receptor and a weak antagonist at the κ-opioid receptor. This dual activity results in analgesic effects with a lower risk of respiratory depression compared to full agonists .
Comparison with Similar Compounds
Similar Compounds
- Norbuprenorphine
- Buprenorphine
- N-(3-Butenyl)norbuprenorphine
Uniqueness
N-(3-N-Butyl)norbuprenorphine is unique due to its specific N-alkyl substitution, which alters its pharmacokinetic and pharmacodynamic properties. This modification enhances its stability and interaction with opioid receptors, making it a valuable compound for research .
Properties
Molecular Formula |
C29H43NO4 |
|---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-butyl-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H43NO4/c1-7-8-14-30-15-13-28-22-18-9-10-19(31)23(22)34-24(28)29(33-6)12-11-27(28,21(30)16-18)17-20(29)26(5,32)25(2,3)4/h9-10,20-21,24,31-32H,7-8,11-17H2,1-6H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
InChI Key |
XIROWXSHVUJQLM-IHFGGWKQSA-N |
Isomeric SMILES |
CCCCN1CC[C@]23[C@@H]4[C@]5(CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@@H]5[C@@](C)(C(C)(C)C)O)OC |
Canonical SMILES |
CCCCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)CC5C(C)(C(C)(C)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


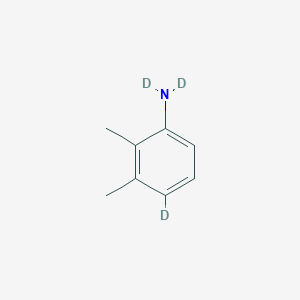
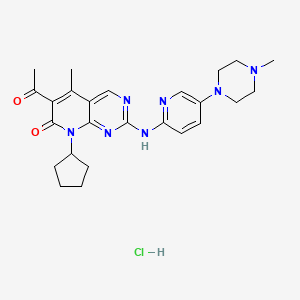
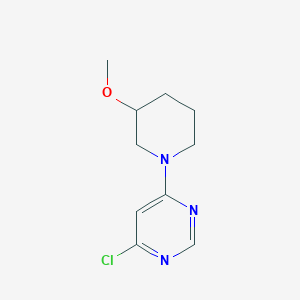
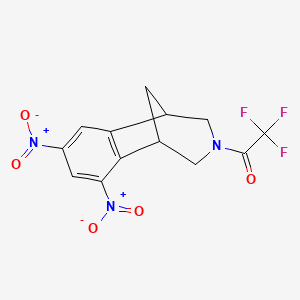
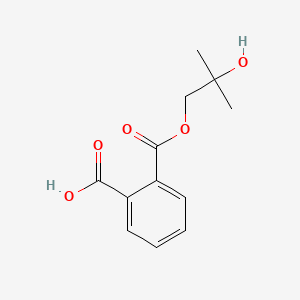


![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
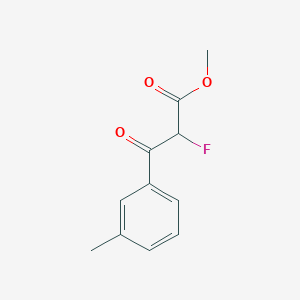

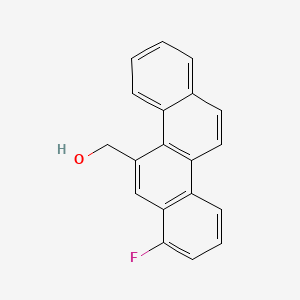
![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)

